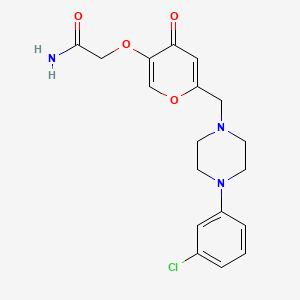
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O4 and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic molecule that exhibits a range of biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on available research findings.
Molecular Formula: C19H22ClN3O3
Molecular Weight: 373.85 g/mol
CAS Number: [Not provided in the search results]
This compound features a piperazine ring, which is known for its diverse pharmacological activities, including antipsychotic and antidepressant properties. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing the piperazine moiety often exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116) cells. A study demonstrated that certain piperazine derivatives showed significant cytotoxicity with IC50 values ranging from 5 to 20 μM against these cell lines .
Enzyme Inhibition
The compound's structure suggests potential activity against key enzymes involved in neurodegenerative diseases. For example, similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology. Some derivatives have shown IC50 values as low as 0.08 μM for BuChE inhibition, indicating strong potential for therapeutic use in cognitive disorders .
Anti-inflammatory Effects
The presence of functional groups that can engage in hydrogen bonding may contribute to anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Compounds with similar structures have demonstrated moderate inhibition against COX-2 and lipoxygenases, which play essential roles in inflammatory processes .
Case Studies and Research Findings
- In Vitro Studies
- Cytotoxicity Assays
- Molecular Docking Studies
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells | ~10 μM |
| Enzyme Inhibition | AChE and BuChE inhibition | 0.08 - 0.14 μM |
| Anti-inflammatory | COX-2 inhibition | Moderate |
Propriétés
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-13-2-1-3-14(8-13)22-6-4-21(5-7-22)10-15-9-16(23)17(11-25-15)26-12-18(20)24/h1-3,8-9,11H,4-7,10,12H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKELUWLFNNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














